molecular formula C21H26FNO2 B4194888 4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE

4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE

Cat. No.: B4194888
M. Wt: 343.4 g/mol
InChI Key: CUZYYBBWGOTCTF-UHFFFAOYSA-N
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Description

4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-ONE is a complex organic compound featuring a quinoline derivative and a bicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE typically involves multiple steps, including the formation of the quinoline ring and the attachment of the bicycloheptane moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce fully saturated bicycloheptane derivatives .

Scientific Research Applications

4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is unique due to its combination of a quinoline ring and a bicycloheptane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO2/c1-13-5-6-14-11-15(22)7-8-16(14)23(13)18(25)21-10-9-20(4,17(24)12-21)19(21,2)3/h7-8,11,13H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZYYBBWGOTCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C34CCC(C3(C)C)(C(=O)C4)C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE
Reactant of Route 2
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE
Reactant of Route 3
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE
Reactant of Route 4
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE
Reactant of Route 5
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE
Reactant of Route 6
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE

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